molecular formula C9H17ClN2O B1443305 N,N-Diallyl-2-(methylamino)acetamide hydrochloride CAS No. 1219972-27-6

N,N-Diallyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1443305
M. Wt: 204.7 g/mol
InChI Key: KDFHFUKXIXWRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-2-(methylamino)acetamide hydrochloride, or DMAE-HCl, is an organic compound used in scientific research and laboratory experiments. It is a derivative of the naturally occurring compound dimethylaminoethanol (DMAE), and is commonly used as a reagent in organic synthesis. DMAE-HCl has been studied for its potential to act as a neurotransmitter, a precursor to the neurotransmitter acetylcholine, and as a supplement in the treatment of cognitive disorders.

Scientific Research Applications

1. Chemical Reactions and Compound Formation

  • NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide undergoes cyclization in methanol, resulting in the formation of spiro-adducts. These adducts, through the action of methanolic hydrogen chloride, yield isomers of 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)-acetamide hydrochloride (Macháček, Hassanien, & Štěrba, 1986).

2. Metabolism in Biological Systems

  • Chloroacetamide herbicides, when metabolized in rat liver microsomes, produce metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are bioactivated to dialkylbenzoquinone imine (Coleman, Linderman, Hodgson, & Rose, 2000).

3. Synthesis of Neurotoxic Compounds

  • The synthesis of neurotoxic compounds like 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) involves the use of α-acetamidoacrylic acid and [15N]-methylamine, leading to enantioselective hydrolysis and formation of acetamide compounds (Hu & Ziffer, 1990).

4. Interaction with Polymers

  • Poly(diallyl-dimethyl-ammoniumchloride), poly(diallyl-dimethyl-ammoniumchloride-co-N-methyl-N-vinylacetamide), and poly(N-methyl-N-vinyl-acetamide) interact with polystyrene latex, demonstrating the importance of charge density and molecular mass in adsorption processes (Rehmet & Killmann, 1999).

5. Biodegradation of Herbicides

  • N,N-Diallyl-2,2-dichloroacetamide (R-25788) is effective in protecting corn against thiocarbamate herbicides. Studies on its metabolism in corn plants, rats, and soil reveal its conversion into various metabolites through dechlorination and oxidation processes (Miaullis, Thomas, Gray, Murphy, & Hollingworth, 1978).

properties

IUPAC Name

2-(methylamino)-N,N-bis(prop-2-enyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8-10-3;/h4-5,10H,1-2,6-8H2,3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHFUKXIXWRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(CC=C)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 4
N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Diallyl-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.